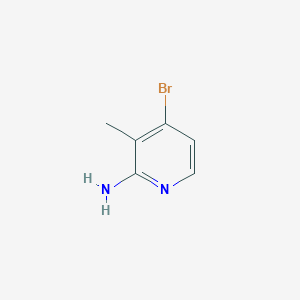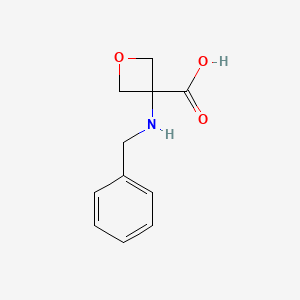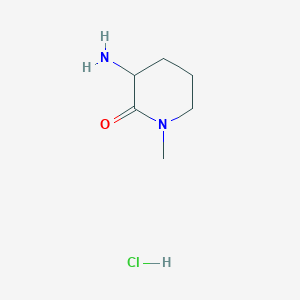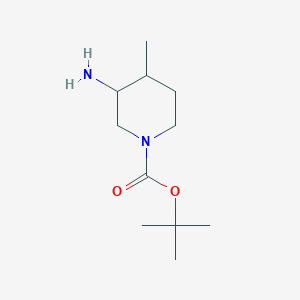
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine
Vue d'ensemble
Description
“4-Bromo-8-fluoro-6-methoxyquinolin-3-amine” is a chemical compound with the molecular formula C10H8BrFN2O . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 1,1-dimethylethyl [4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate is treated with trifluoroacetic acid in dichloromethane at 20℃ for 2 hours . In the second stage, the residue is basified with sodium bicarbonate .Molecular Structure Analysis
The linear structure formula of “this compound” is C10H8BrFN2O .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” involves the treatment of 1,1-dimethylethyl [4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate with trifluoroacetic acid .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 271.09 . The boiling point and other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Synthesis as a Key Building Block for Antibiotics
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine and related compounds have been identified as key building blocks in the synthesis of antibiotics. A study by Flagstad et al. (2014) presented a practical and scalable route for the synthesis of halogenated quinoline building blocks, which are crucial in antimicrobial drug discovery. These compounds are synthesized from readily available materials and have a broad application in the development of new antibiotics, showcasing their importance in medical research and drug development Flagstad et al., 2014.
Cytotoxic Activity and Fluorescence Properties
The compound and its derivatives have been explored for their cytotoxic activity against various cancer cell lines. Kadrić et al. (2014) conducted a study on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showcasing their potential in cancer treatment. The cytotoxic activity of these compounds was assessed in vitro, and the results indicated their effectiveness against cancer cells. Additionally, the fluorescence properties of these compounds were examined, offering valuable insights into their potential applications in biomedical analysis and imaging Kadrić et al., 2014.
Biological Activity and Structural Analysis
A study by Bai et al. (2012) highlighted the synthesis and structural analysis of a compound related to this compound. The research demonstrated the compound's potential biological activity, specifically its anti-Mycobacterium phlei 1180 activity. The crystal structure of the compound was thoroughly analyzed, and the findings provided valuable insights into its biological interactions and potential therapeutic applications Bai et al., 2012.
Fluorophore Applications in Biomedical Analysis
The compound's derivatives have also been recognized for their properties as fluorophores. Hirano et al. (2004) investigated 6-Methoxy-4-quinolone, an oxidation product related to this compound. This compound was identified as a novel fluorophore with strong fluorescence in a wide pH range, making it highly suitable for biomedical analysis and fluorescent labeling. Its stability and fluorescence intensity under various conditions were thoroughly examined, emphasizing its potential in medical diagnostics and research Hirano et al., 2004.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-8-fluoro-6-methoxyquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c1-15-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVBSLZSPHXGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)
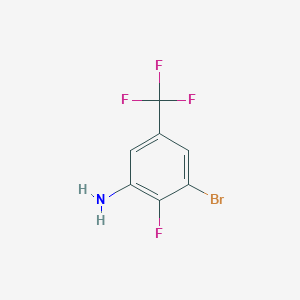
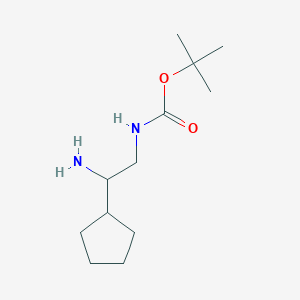
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)
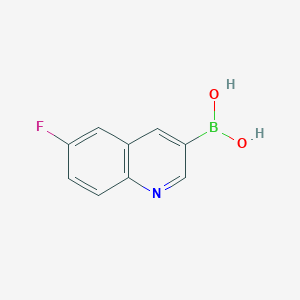
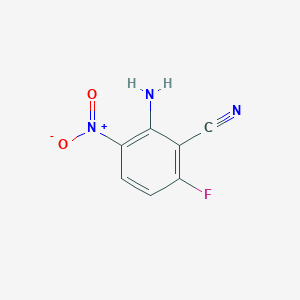
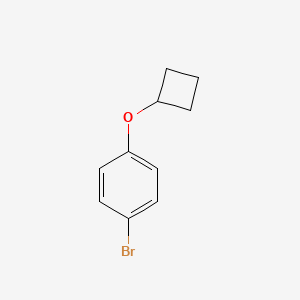
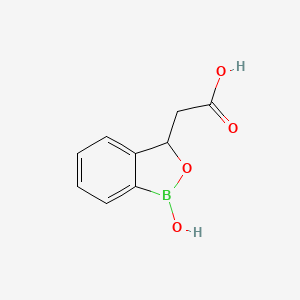
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
